2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)aniline
Description
Properties
IUPAC Name |
2-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-3-17-10-12-9-16(8-11(12)2)14-7-5-4-6-13(14)15/h4-7,11-12H,3,8-10,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEMWYMMUFCVOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1C)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as anilines, are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that anilines and their derivatives often undergo metabolic activation via n-hydroxylation . This process can lead to the formation of reactive intermediates, which can further interact with cellular targets .
Biochemical Pathways
Anilines and their derivatives are known to be involved in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction . This reaction involves the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry .
Pharmacokinetics
Anilines and their derivatives are known to undergo extensive metabolism in the body . The rate of elimination of these compounds can vary depending on their structure . For instance, the presence of a methyl group at the C2-position may generally suppress fast metabolic rates of dimethyl aniline derivatives that promote metabolic activation reactions at NH2 moieties .
Result of Action
Anilines and their derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)aniline. For instance, the Suzuki–Miyaura cross-coupling reaction, which involves anilines, is known to be influenced by reaction conditions . Additionally, the presence of certain functional groups in the chemical structure can affect the compound’s reactivity and stability .
Biological Activity
2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)aniline is a compound of interest due to its potential biological activities. As a derivative of aniline, it may exhibit various pharmacological properties that can be harnessed in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Aniline core : A benzene ring with an amino group.
- Pyrrolidine moiety : A five-membered ring containing nitrogen, which contributes to its biological activity.
- Ethoxymethyl group : Enhances solubility and bioavailability.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including:
- Enzyme inhibition : Potentially modulating the activity of kinases and other enzymes involved in cellular signaling pathways.
- Receptor binding : May interact with various receptors, influencing physiological responses.
Biological Activity Studies
Recent studies have investigated the biological effects of this compound, focusing on its potential therapeutic applications. Key findings include:
Anticancer Activity
- In Vitro Studies : Research has shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with structural similarities have been reported to inhibit cell proliferation in lung adenocarcinoma models .
Antioxidant Properties
- Oxidative Stress Reduction : The compound may demonstrate antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative damage. This property is crucial for preventing diseases related to oxidative stress, such as cancer and neurodegenerative disorders .
Enzyme Inhibition
- Tyrosinase Inhibition : Similar compounds have been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin biosynthesis. This inhibition can be beneficial for treating hyperpigmentation disorders.
Data Table: Summary of Biological Activities
| Activity Type | Study Reference | Effect Observed |
|---|---|---|
| Anticancer | Significant cytotoxicity in cancer cell lines | |
| Antioxidant | Free radical scavenging capability | |
| Enzyme Inhibition | Inhibition of tyrosinase activity |
Case Studies
- Lung Cancer Model : A study involving a similar pyrrolidine derivative demonstrated a reduction in tumor size in xenograft models when treated with the compound, suggesting its potential as an anticancer agent .
- Oxidative Stress in Neurons : Research indicated that derivatives of this compound could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its neuroprotective properties .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The ethoxymethyl group in the target compound likely increases lipophilicity compared to methoxy or hydroxy analogs (e.g., log P ~1.5–2.0 vs. 1.0–1.5 for methoxy derivatives) .
Physicochemical and Pharmacokinetic Properties
Log P Comparison :
- The target compound’s ethoxymethyl group may confer a log P value closer to [18F]Fmpp1 (1.98 ± 0.03), a pyridaben analog with similar ethoxymethyl-triazole substituents .
- In contrast, 4-((1-methylpiperidin-4-yl)oxy)aniline (log P ~2.1 inferred) shows higher blood-brain barrier penetration than less lipophilic analogs like 2-methoxy-4-(4-methylpiperazin-1-yl)aniline .
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for 1-[4-(3-chloro-phenylamino)-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-yl] derivatives, involving nucleophilic aromatic substitution or cross-coupling reactions .
Preparation Methods
Starting Materials and Key Intermediates
- 2-Methylpyrrolidine : A critical intermediate, often prepared via catalytic hydrogenation of 2-methylpyrroline using platinum catalysts such as platinum (IV) oxide or 5% Pt-C in alcohol solvents (ethanol/methanol mixtures) under nitrogen atmosphere at elevated temperatures (100–160 °C) for 10–48 hours.
- Ethoxymethylation : Introduction of the ethoxymethyl group typically involves alkylation reactions using ethoxymethyl halides or ethers under basic conditions.
- Aniline Derivative : The aniline moiety is introduced via nucleophilic aromatic substitution or coupling reactions with appropriate leaving groups on the aromatic ring.
Catalytic Hydrogenation for Pyrrolidine Core Formation
The preparation begins with the catalytic hydrogenation of 2-methylpyrroline to yield 2-methylpyrrolidine. This step is crucial for establishing the pyrrolidine ring with correct stereochemistry. The reaction is carried out in a mixture of ethanol and methanol (ratio 2:1 to 3:1 v/v) using platinum catalysts under a hydrogen atmosphere. Bases such as ammonium hydroxide or alkali metal hydroxides facilitate the reaction.
| Parameter | Details |
|---|---|
| Catalyst | Platinum (IV) oxide or 5% Pt-C |
| Solvent | Ethanol/Methanol (2:1 to 3:1 v/v) |
| Base | Ammonium hydroxide, NaOH, KOH, or amines |
| Temperature | 100–160 °C |
| Reaction Time | 10–48 hours |
| Atmosphere | Nitrogen (inert) |
Ethoxymethyl Group Introduction
The ethoxymethyl substituent at the 3-position of the pyrrolidine ring is introduced via alkylation. This involves reacting the pyrrolidine intermediate with ethoxymethyl halides (e.g., ethoxymethyl chloride or bromide) in the presence of a base such as triethylamine or diisopropylethylamine. Suitable solvents include dimethylformamide (DMF), N-methylpyrrolidinone, or other polar aprotic solvents to enhance nucleophilicity and reaction rate.
Methyl Substitution at the 4-Position
Methylation at the 4-position of the pyrrolidine ring can be achieved by selective alkylation or by using appropriately substituted starting materials in the initial cyclization steps. This step requires careful control to avoid over-alkylation or side reactions.
Attachment of the Aniline Moiety
The aniline group is attached at the 2-position of the pyrrolidine ring, often via nucleophilic aromatic substitution or by coupling reactions with halogenated aromatic precursors. This step may involve:
- Reaction of 2-substituted pyrrolidine intermediates with aniline derivatives under basic conditions.
- Use of coupling reagents or catalysts to facilitate bond formation.
Purification and Isolation
The final product is typically purified by recrystallization or column chromatography. Recrystallization solvents include alcohols or mixtures thereof, and the purification may involve washing with brine solutions and drying over anhydrous salts.
Research Findings and Data Analysis
The preparation methods described above have been demonstrated to be efficient and scalable. Key observations include:
- The use of platinum catalysts in hydrogenation provides high stereoselectivity and yield for the pyrrolidine core.
- Ethanol/methanol solvent mixtures optimize solubility and reaction kinetics.
- Alkylation steps require polar aprotic solvents such as DMF to achieve high conversion rates.
- Bases such as triethylamine are effective in promoting alkylation without significant side reactions.
- Purification through recrystallization in alcohol solvents yields high-purity products suitable for pharmaceutical applications.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Catalytic hydrogenation | 2-Methylpyrroline, Pt catalyst, EtOH/MeOH, base, 100–160 °C, N2 | Formation of 2-methylpyrrolidine |
| Ethoxymethylation | Ethoxymethyl halide, base (e.g., triethylamine), DMF, reflux | Introduction of ethoxymethyl group at 3-position |
| Methylation at 4-position | Methylating agent or substituted precursor | Methyl group introduced at 4-position |
| Aniline attachment | Aniline derivative, base, coupling conditions | Formation of 2-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)aniline |
| Purification | Recrystallization in alcohol solvents, washing, drying | High-purity final product |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
